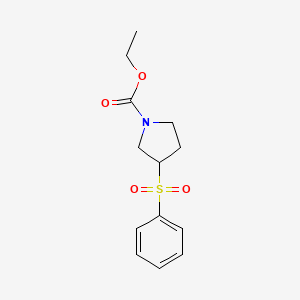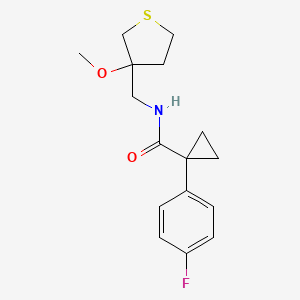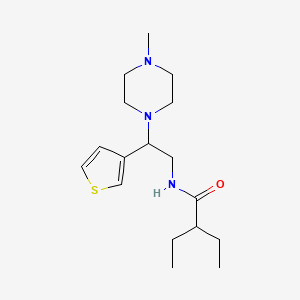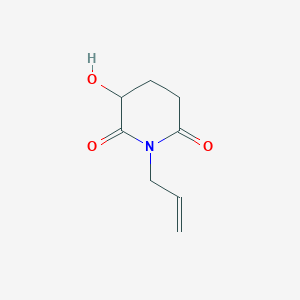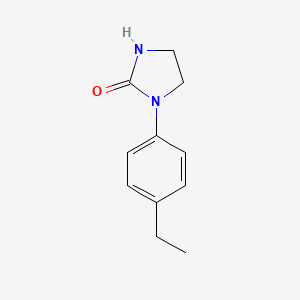
1-(4-Ethylphenyl)imidazolidin-2-one
説明
1-(4-Ethylphenyl)imidazolidin-2-one, also known as 4-ethylphenyl imidazolidine-2-one or EPIO, is a synthetic molecule that has recently been studied for its potential applications in the field of medicinal chemistry. EPIO is a heterocyclic compound with a five-membered ring structure, consisting of two nitrogen atoms, two carbon atoms, and one oxygen atom. The compound has been found to possess unique properties that make it a promising candidate for a variety of pharmaceutical applications, including as an antioxidant, an anti-inflammatory, and a potential cancer therapy.
科学的研究の応用
Imidazolidin-4-one Derivatives in Bioactive Oligopeptides
Imidazolidin-4-ones, including 1-(4-Ethylphenyl)imidazolidin-2-one, are utilized as structural modifications in bioactive oligopeptides. They serve as proline surrogates or protect the N-terminal amino acid from hydrolysis by aminopeptidase and endopeptidase. Their synthesis typically involves alpha-aminoamides reacting with ketones or aldehydes to yield imines, followed by intramolecular cyclization. This process was found to be stereoselective under certain conditions (Ferraz et al., 2007).
Antinociceptive Properties
Imidazolidine derivatives, such as hydantoins, show therapeutic applications including psychopharmacological properties. A specific hydantoin derivative, synthesized from glycine, demonstrated antinociceptive effects in mice without affecting motor coordination or anxiety behavior. This suggests potential application in pain management (Ronaldo Bezerra de Queiroz et al., 2015).
Catalysis in Organic Chemistry
Imidazolidin-2-ones are involved in catalytic reactions in organic chemistry. For instance, the gold(I)-catalyzed intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas, leading to the formation of imidazolidin-2-ones with high regioselectivity and yield. This highlights their utility in synthesizing various organic compounds (Zhang, Lee, & Widenhoefer, 2009).
Corrosion Inhibition in Acid Media
Imidazolidin-2-one derivatives have been evaluated for their effectiveness as corrosion inhibitors in acid media. Their electrochemical behavior indicates potential applications in protecting metals from corrosion (Cruz et al., 2004).
Synthesis of β-Lactams and Pharmaceuticals
(S)-4-Isopropyl-1-((R)-1-phenylethyl)imidazolidin-2-one was used as a chiral auxiliary in asymmetric Mannich-type reactions, facilitating the synthesis of β-lactams, such as ezetimibe, showcasing the role of imidazolidin-2-ones in pharmaceutical synthesis (Goyal et al., 2016).
Semiconducting Material Properties
Imidazolidin derivatives, due to their structural and electronic properties, have gained attention as semiconducting materials. Their potential in light absorption and charge transport makes them interesting for applications in electronics (Irfan et al., 2016).
特性
IUPAC Name |
1-(4-ethylphenyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-9-3-5-10(6-4-9)13-8-7-12-11(13)14/h3-6H,2,7-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRJKQPIVGSRKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2869877.png)
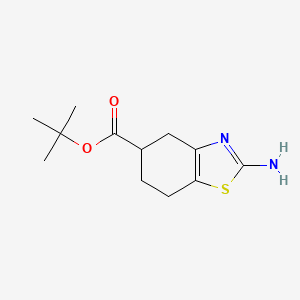

![5-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2869883.png)
![2-chloro-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2869884.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2869886.png)
